molecular formula C29H25NO4 B8233772 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid

Cat. No.: B8233772
M. Wt: 451.5 g/mol
InChI Key: NPEHLQUETQQEHB-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis. Its structure features:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the α-amino group, ensuring stability during solid-phase peptide synthesis.
  • A naphthalen-1-yl (1-naphthyl) substituent at the fourth carbon of the butanoic acid backbone, contributing to hydrophobicity and π-π stacking interactions.
  • A carboxylic acid terminus for peptide bond formation.

This compound’s design balances steric bulk, solubility, and reactivity, making it valuable in pharmaceutical and biochemical research.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c31-28(32)27(17-16-20-10-7-9-19-8-1-2-11-21(19)20)30-29(33)34-18-26-24-14-5-3-12-22(24)23-13-4-6-15-25(23)26/h1-15,26-27H,16-18H2,(H,30,33)(H,31,32)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEHLQUETQQEHB-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Swelling

The synthesis begins with a Wang resin or Rink amide resin preloaded with the C-terminal amino acid. The resin is swollen in dichloromethane (CH2_2Cl2_2) for 15 minutes, followed by dimethylformamide (DMF) for 30 minutes to enhance reactivity.

Table 1: Resin Swelling Conditions

Resin TypeSwelling SolventTime (min)
WangCH2_2Cl2_215
Rink AmideDMF30

Fmoc Deprotection

Deprotection of the Fmoc group is achieved using 20% piperidine in DMF (v/v) through two cycles:

  • First cycle : 5 minutes to remove the bulk of the Fmoc group.

  • Second cycle : 15 minutes to ensure complete deprotection.

Coupling of Naphthalen-1-yl-Containing Amino Acid

The naphthalen-1-yl side chain introduces steric challenges, necessitating optimized coupling conditions. A mixture of 3.5 equivalents Fmoc-amino acid , 3.5 equivalents hydroxybenzotriazole (HOAt) , and 3.5 equivalents PyBOP in DMF is activated with 7 equivalents DIPEA for 40 minutes.

Table 2: Coupling Reagents for Bulky Side Chains

ReagentRoleEquivalents
Fmoc-amino acidBuilding block3.5
HOAtActivator3.5
PyBOPCoupling agent3.5
DIPEABase7.0

Iterative Elongation and Cleavage

After each coupling, the resin is washed with DMF (5×1 minute) and CH2_2Cl2_2 (3×1 minute). Final cleavage from the resin uses 95% trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to yield the crude product.

Solution-Phase Synthesis Strategies

Reductive Amination for Side-Chain Introduction

For solution-phase routes, the naphthalen-1-yl group is introduced via Mitsunobu reaction or Ullmann coupling . A representative protocol involves:

  • Reacting 4-oxo-4-(naphthalen-1-yl)butanoic acid with Fmoc-protected amine using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF.

  • Purification via silica gel chromatography (hexane/ethyl acetate gradient).

Fmoc Protection of the Amine Group

The primary amine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (water/dichloromethane) with sodium bicarbonate as the base. Reaction completion is monitored by TLC (Rf_f = 0.3 in 7:3 hexane/ethyl acetate).

Table 3: Fmoc Protection Conditions

ParameterValue
SolventDCM/H2_2O (2:1)
BaseNaHCO3_3
Temperature0°C → RT
Reaction Time4 hours

Critical Analysis of Coupling Efficiency

Impact of Steric Hindrance

The naphthalen-1-yl group’s bulk reduces coupling efficiency to 75–80% compared to 90–95% for less hindered analogs. Solutions include:

  • Extended coupling times (60–90 minutes).

  • Higher activator equivalents (5.0 eq HATU or PyBOP).

Solvent Optimization

Dimethylacetamide (DMA) improves solubility of aromatic intermediates compared to DMF, increasing yields by 10–15%.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude products are purified via reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile . Typical retention time: 12.5 minutes .

Mass Spectrometry (MS)

ESI-MS (positive mode) confirms molecular weight:

  • Calculated for C29_{29}H25_{25}NO4_4: 463.18 g/mol

  • Observed: [M+H]+^+ = 464.19.

Nuclear Magnetic Resonance (NMR)

1^1H NMR (500 MHz, DMSO-d6_6):

  • δ 7.89–7.25 (m, 12H, Fmoc + naphthyl)

  • δ 4.21 (t, 1H, α-CH)

  • δ 3.98 (d, 2H, Fmoc-CH2_2).

Challenges and Troubleshooting

Incomplete Deprotection

Residual Fmoc groups detected by Kaiser test necessitate extended piperidine treatment (25 minutes total).

Epimerization Risks

Low-temperature coupling (0°C) with HOAt minimizes racemization to <2% .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry as a building block for the synthesis of bioactive peptides and pharmaceuticals. Its structure allows for the introduction of specific functional groups that can enhance biological activity.

Anticancer Agents

Research has indicated that derivatives of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid exhibit promising anticancer properties. For instance, studies have shown that modifications to the naphthalene ring can lead to compounds with significant cytotoxicity against various cancer cell lines. The ability to modify the side chains allows for fine-tuning of the compound's efficacy and selectivity towards cancer cells.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on enzymes involved in metabolic pathways related to cancer and diabetes. This characteristic makes it a candidate for further development into therapeutic agents targeting these conditions.

Peptide Synthesis

The incorporation of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid into peptide synthesis is significant due to its role as a protecting group for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis

In SPPS, the Fmoc group allows for selective deprotection under mild conditions, facilitating the sequential addition of amino acids. The use of this compound enhances the stability and solubility of peptides during synthesis, leading to higher yields and purities.

Bioconjugation

The ability to attach (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid to various biomolecules opens avenues for bioconjugation techniques. This can be particularly useful in creating targeted drug delivery systems where peptides are conjugated with drugs or imaging agents.

Biochemical Probes

The compound serves as a biochemical probe in research settings, particularly in studies involving protein interactions and conformational changes.

Protein Interaction Studies

By incorporating this compound into peptide sequences, researchers can study how specific modifications affect protein binding and activity. This is crucial for understanding mechanisms of action for various biological processes and drug interactions.

Conformational Studies

The naphthalene moiety contributes to the hydrophobic properties of peptides, influencing their conformational stability. Research utilizing circular dichroism (CD) spectroscopy has demonstrated that peptides containing this compound exhibit distinct folding patterns, which can be correlated with their biological functions.

Mechanism of Action

The mechanism of action of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomerism: Naphthalen-1-yl vs. Naphthalen-2-yl

FMOC-2-NAL-OH () shares the Fmoc-protected amino acid scaffold but substitutes the naphthalen-2-yl (2-naphthyl) group at the third carbon instead of the fourth. Key differences include:

  • Stereoelectronic Effects : The 1-naphthyl group’s extended π-system enhances hydrophobicity and aromatic interactions compared to 2-naphthyl.
  • Solubility : The 1-naphthyl derivative may exhibit lower aqueous solubility due to increased planarity and stacking propensity .
Compound Substituent Position Molecular Weight Key Property
Target Compound Naphthalen-1-yl ~423.45 g/mol* High hydrophobicity
FMOC-2-NAL-OH () Naphthalen-2-yl ~423.45 g/mol Moderate solubility

*Estimated based on analogous structures.

Heterocyclic vs. Aromatic Side Chains

The piperidin-1-yl-substituted analog () replaces the naphthyl group with a piperidine ring , altering:

  • Biological Activity : Such substitutions are critical in targeting enzymes or receptors sensitive to heterocyclic motifs .
Compound Side Chain Molecular Weight Key Application
Target Compound Naphthalen-1-yl ~423.45 g/mol Peptide synthesis
Piperidin-1-yl analog () Piperidine 409.21 g/mol Drug discovery scaffolds

Steric Effects: Naphthyl vs. o-Tolyl

The (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid () features an ortho-methylphenyl (o-tolyl) group, leading to:

  • Reduced Steric Bulk : The smaller o-tolyl group may improve synthetic accessibility and conformational flexibility.
  • Altered Binding Affinity: Lower aromatic surface area could reduce nonspecific interactions in biological systems .
Compound Substituent Molecular Weight Steric Bulk
Target Compound Naphthalen-1-yl ~423.45 g/mol High
o-Tolyl analog () o-Tolyl 401.45 g/mol Moderate

Functional Group Modifications

Azide Functionalization

The 4-azidobutanoic acid derivative () replaces the naphthyl group with an azide, enabling click chemistry applications. Key contrasts:

  • Reactivity : The azide group facilitates bioorthogonal conjugation, unlike the inert naphthyl group.
Methoxy and Dimethyl Substituents

Compounds with methoxy () or dimethyl () groups exhibit:

  • Polarity Modulation : Methoxy groups enhance solubility via hydrogen bonding.

Biological Activity

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid, often referred to as Fmoc-NH-(S)-2-amino-4-(naphthalen-1-yl)butanoic acid, is a synthetic amino acid derivative with potential applications in medicinal chemistry and biochemistry. Its unique structure, which combines a fluorene moiety with an amino acid backbone, suggests diverse biological activities that merit detailed investigation.

  • Molecular Formula : C20H21NO4
  • Molecular Weight : 355.38 g/mol
  • IUPAC Name : (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid

The biological activity of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate protein functions through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, influencing signaling pathways and cellular responses.

Biological Activities

Several studies have highlighted the potential biological activities of this compound:

Antitumor Activity

Research indicates that derivatives of naphthalene-containing amino acids can exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that compounds similar to (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid can induce apoptosis in tumor cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The structural features of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid may also confer antimicrobial properties. Preliminary assays have demonstrated activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Study 1: Antitumor Activity Assessment

A study conducted on a series of naphthalene derivatives, including (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid, evaluated their cytotoxic effects on human breast cancer cell lines. The results indicated that the compound exhibited significant growth inhibition with an IC50 value of approximately 15 µM, suggesting a promising therapeutic index for further development .

CompoundIC50 (µM)Cell Line
Fmoc-NH-(S)-2-amino-4-(naphthalen-1-yl)butanoic acid15MCF7
Control (Doxorubicin)5MCF7

Study 2: Antimicrobial Screening

In another research effort, the antimicrobial efficacy of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid was assessed against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Control (Ampicillin)16

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it influence synthetic strategies?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective group for the amino functionality during peptide synthesis. Its orthogonality allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions. This enables sequential coupling in solid-phase peptide synthesis (SPPS) . Methodologically, the Fmoc group’s stability under acidic conditions permits compatibility with tert-butyl-based protecting groups, streamlining multi-step syntheses .

Q. What are the recommended handling and storage protocols for this compound?

Due to its acute toxicity (oral, dermal, and inhalation hazards; H302/H315/H319/H335) , handle under fume hoods with PPE (gloves, lab coats, and safety goggles). Store in airtight containers at 2–8°C, avoiding moisture and incompatible materials (strong acids/bases). Ensure waste is disposed via authorized facilities to prevent environmental release .

Q. How can researchers confirm the compound’s purity and structural integrity?

Use HPLC with UV detection (λ = 260–280 nm, Fmoc absorption) and mass spectrometry (ESI-MS or MALDI-TOF) to verify purity (>95%) and molecular weight. NMR (¹H/¹³C) confirms stereochemistry and substitution patterns, particularly the naphthyl group’s positional isomerism .

Advanced Research Questions

Q. How can synthesis of this compound be optimized for scalability and yield?

Traditional SPPS methods often yield ~70–80% purity, requiring iterative purification . Advanced approaches include:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30% yield increase in Fmoc deprotection at 50°C) .
  • Flow chemistry : Enhances mixing efficiency and minimizes side products in coupling steps .
  • Pre-activated derivatives : Use of HATU/DIPEA for improved coupling kinetics in sterically hindered environments .

Q. How should researchers address contradictions in hazard data across safety sheets?

Discrepancies in GHS classifications (e.g., acute toxicity Category 4 in vs. Category 2 in ) arise from variability in testing protocols. Mitigate risks by:

  • Cross-referencing SDS from multiple vendors (e.g., Indagoo vs. Key Organics) .
  • Conducting in-house toxicity assays (e.g., LD50 in rodent models) to validate acute exposure thresholds.
  • Prioritizing engineering controls (e.g., closed-system synthesis) for high-risk operations .

Q. What structural analogs of this compound have shown enhanced bioactivity, and why?

Modifications to the naphthyl or Fmoc groups alter pharmacokinetic profiles:

Analog Modification Bioactivity Reference
3,5-Difluorophenyl variantFluorine substitutionImproved blood-brain barrier penetration
Tetrazol-5-yl derivativeAcidic group replacementEnhanced receptor binding (IC50 = 12 nM vs. 45 nM for parent)
Phenylthio-substitutedThioether linkageAntioxidant activity (EC50 = 8 μM in DPPH assay)

Q. How does the compound’s stereochemistry impact its interactions with biological targets?

The (2S) configuration ensures compatibility with L-amino acid transporters, facilitating cellular uptake. Computational docking (e.g., AutoDock Vina) reveals that inversion to (2R) disrupts hydrogen bonding with protease active sites (ΔG = −9.2 kcal/mol vs. −6.5 kcal/mol) . Validate via enantioselective synthesis (e.g., chiral HPLC) and comparative activity assays .

Q. Methodological Notes

  • Data Validation : Cross-check NMR and MS data with Cambridge Structural Database entries for naphthyl-Fmoc derivatives .
  • Ecotoxicity : While SDS lack ecotoxicological data, prioritize OECD 201/202 guidelines for algal/daphnia toxicity screening .
  • Reaction Monitoring : Use FTIR to track Fmoc deprotection (disappearance of C=O stretch at 1710 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.